N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . Ethanediamide, also known as oxalamide, is an organic compound containing two amide groups .
Scientific Research Applications
Chemoselective Protection and Metallation
Research demonstrates the chemoselective protection of heteroaromatic aldehydes, including furan and thiophene derivatives, as imidazolidine derivatives. These compounds can be transformed into N, N'-dimethylimidazolidines without acid catalysis, enabling further chemical transformations through metallation, particularly at alpha-positions of the heteroaromatic rings. This methodology facilitates the selective protection of aldehyde functionalities, showcasing the compound's utility in complex organic synthesis processes (Carpenter & Chadwick, 1985).
Photocatalysis and Polyheterocyclic Synthesis
A study highlighted the oxidant and transition-metal-free photoinduced oxidative annulation of furan and thiophene derivatives, leading to the formation of highly functionalized polyheterocyclic compounds. This process, utilizing photoinduction, avoids the need for metal catalysts and oxidants, underscoring the compound's role in environmentally friendly and sustainable synthetic methodologies (Zhang et al., 2017).
Novel Pyridine and Naphthyridine Derivatives Synthesis
Another research explored the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-2-yl compounds. This synthesis pathway underscores the compound's versatility in generating structurally diverse heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Abdelrazek et al., 2010).
Catalytic Applications
The catalytic activity of furan and thiophene derivatives was demonstrated through C-H bond activation and borylation catalyzed by iron complexes. This research highlights the potential of these compounds in facilitating bond activations and coupling reactions, essential processes in organic synthesis and pharmaceutical manufacturing (Hatanaka et al., 2010).
Dye-Sensitized Solar Cells Performance Enhancement
A study on phenothiazine-based dye-sensitized solar cells (DSSCs) indicated the impact of conjugated linkers, including furan and thiophene, on the devices' performance. The research found that using furan as a conjugated linker resulted in a significant enhancement of solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in improving renewable energy technologies (Kim et al., 2011).
Safety And Hazards
Future Directions
The study of furan and thiophene derivatives is a vibrant field, with potential applications in medicinal chemistry, material science, and other areas . The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” could be of interest in these areas, but specific future directions would depend on its properties and activity.
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(18-9-13-3-2-7-24-13)17(21)19-10-14(12-5-8-23-11-12)15-4-1-6-22-15/h1-8,11,14H,9-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXGPQFQFDGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide |
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